molecular formula C12H14N4O2S B2945918 N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide CAS No. 2034312-35-9

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide

Cat. No.: B2945918
CAS No.: 2034312-35-9
M. Wt: 278.33
InChI Key: SIPSQCJQXITOAE-UHFFFAOYSA-N
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Description

N-{ [1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl }oxolane-2-carboxamide is a heterocyclic compound featuring a thiophene ring fused with a 1,2,3-triazole moiety, linked via a methylene bridge to an oxolane (tetrahydrofuran) carboxamide group.

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-12(11-2-1-4-18-11)13-6-9-7-16(15-14-9)10-3-5-19-8-10/h3,5,7-8,11H,1-2,4,6H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPSQCJQXITOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide can be achieved through various synthetic routes. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. The oxolane ring can be incorporated through nucleophilic substitution reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted oxolanes.

Scientific Research Applications

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: It may have therapeutic potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it could inhibit the activity of a particular enzyme by binding to its active site, or it could modulate the activity of a receptor by acting as an agonist or antagonist. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core motifs, substituents, and reported physicochemical or synthetic data.

Triazolyl-Thiophene Derivatives
  • Target Compound : Combines a thiophen-3-yl group with a triazole-oxolane-carboxamide system. The thiophene’s 3-position substitution may influence electronic properties and steric interactions compared to 2-substituted analogs.
  • (Compound 4–7a-c): Thiophene-2-carboxamide derivatives with pyrazole, oxadiazole, or triazepine rings. For example: Compound 4: Methyl 1-[(2-amino-5-carbamoyl-4-methylthiophen-3-yl)carbonyl]-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (melting point: 114–116°C, yield: 64%) . Compound 7a: 6-Methyl-2-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide (melting point: 278–280°C, yield: 74%) .

Key Differences :

  • The target compound’s oxolane-carboxamide group introduces a saturated oxygen-containing ring, likely enhancing solubility compared to the aromatic pyrazole or triazepine systems in .
  • Substitution at thiophene’s 3-position (target) vs. 2-position () may alter conjugation and steric bulk, affecting binding interactions in biological systems.
Triazolyl-Coumarin Hybrids
  • (Compound 169) : 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide. This compound replaces the oxolane moiety with a coumarin (chromene) scaffold, linked to a triazole via a benzyl group .

Key Differences :

  • The 4-chlorobenzyl and 4-fluorophenethyl substituents introduce halogenated aromatic groups, which may improve metabolic stability but reduce solubility relative to the target’s oxolane.
Triazolyl-Acrylamide/Cyanoacetamide Derivatives
  • (Compounds 54–55): N-((1-(4-Acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide (54) and N-((1-(4-acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-cyanoacetamide (55). These feature a triazole linked to acrylamide or cyanoacetamide groups .

Key Differences :

  • The 4-acetamidophenyl substituent may engage in hydrogen bonding, analogous to the oxolane’s ether oxygen in the target compound.

Discussion of Research Findings

  • Synthetic Accessibility : The target compound’s triazole-thiophene core is synthetically tractable via CuAAC, as demonstrated in analogous systems . However, the oxolane-carboxamide group may require orthogonal protection-deprotection strategies to avoid side reactions.
  • Physicochemical Properties : The oxolane ring likely improves aqueous solubility compared to purely aromatic analogs (e.g., ’s coumarin derivative). However, the absence of halogen or nitro groups (cf. ’s Compound 7a) may reduce crystallinity, complicating structural validation via X-ray diffraction (see –2 for SHELX refinement methods) .
  • Biological Relevance : Triazole-thiophene hybrids are explored for antimicrobial and anticancer activity. The target’s oxolane-carboxamide group could mimic natural product motifs (e.g., sugar or peptide linkages), enhancing target engagement in drug discovery.

Biological Activity

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction process. The key steps include:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions, often catalyzed by copper(I) salts.
  • Coupling with Oxolane Derivatives : Following the formation of the triazole, it is coupled with oxolane derivatives to yield the final product.
  • Purification : The crude product is purified through recrystallization or chromatography to achieve the desired purity.

Anticancer Properties

Research indicates that derivatives of triazoles exhibit significant anticancer activity. For instance, compounds containing triazole moieties have shown promising results in inhibiting cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

In a study evaluating similar triazole compounds, several exhibited IC50 values ranging from 1.1 μM to 4.24 μM against these cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research shows that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the Triazole Ring : Variations in substituents can significantly impact potency and selectivity.
  • Oxolane Modifications : Altering functional groups on the oxolane structure may enhance solubility and bioavailability.

Case Study 1: Antiproliferative Activity

A recent study synthesized a series of triazole derivatives, including this compound. The compound was tested against multiple cancer cell lines showing an IC50 value comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various triazole derivatives against common pathogens. This compound exhibited significant inhibition zones in disk diffusion assays against S. aureus, indicating its potential as a lead compound for antibiotic development.

Data Summary Table

Activity Type IC50 Value (μM) Tested Cell Lines/Pathogens
Anticancer1.1 - 4.24MCF-7, HCT-116, HepG2
AntimicrobialVariesE. coli, S. aureus

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